(S)-Fluoxetine-d5 Hydrochloride
説明
(S)-Fluoxetine-d5 Hydrochloride is a deuterium-labeled analog of fluoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. This compound serves as an analytical standard in pharmacokinetic and environmental studies due to its isotopic purity and structural similarity to the non-deuterated parent drug. Key properties include:
特性
IUPAC Name |
(3S)-N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m0./s1/i2D,3D,4D,5D,6D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYXAJPCNFJEHY-XQGDNJOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Reduction of Ethyl Benzoylacetate
Ethyl benzoylacetate (IX) undergoes reduction using sodium borohydride (NaBH₄) in a hydroalcoholic solvent (methanol/water, 4:1–5:1) at 10–15°C and pH 6–7, yielding ethyl 3-hydroxy-3-phenylpropionate (X) with 80–95% efficiency. Deuteration adaptation : Substituting NaBH₄ with NaBD₄ introduces deuterium at the β-hydroxy position, critical for generating (S)-Fluoxetine-d5.
| Parameter | Condition | Yield (%) | Deuteration Efficiency (%) |
|---|---|---|---|
| Reducing Agent | NaBD₄ in 1N NaOD | 85–90 | 95–98 |
| Solvent | CD₃OD/D₂O (4:1) | – | – |
| Temperature | 10–15°C | – | – |
Amidation with Methylamine-d₃
Compound (X) reacts with methylamine-d₃ (35% in methanol-d₄) at room temperature for 24 hours, forming N-methyl-d₃-3-hydroxy-3-phenylpropionamide (XI). Excess methylamine-d₃ ensures complete deuteration of the methylamino group.
Enantioselective Etherification
Catalytic Asymmetric Synthesis
The etherification of (XI) with 4-trifluoromethylphenol employs chiral catalysts to favor the (S)-enantiomer. Polyethylene glycol-6000 (PEG-6000) or crown ethers in sulfolane solvent enhance reaction kinetics and enantioselectivity.
| Catalyst | Solvent | Temperature (°C) | (S):(R) Ratio | Yield (%) |
|---|---|---|---|---|
| PEG-6000 | Sulfolane | 80–90 | 92:8 | 88 |
| 18-Crown-6 | Sulfolane | 70–80 | 95:5 | 85 |
Flow Chemistry Approach
Microflow reactors enable precise control over residence time and mixing, achieving 94% enantiomeric excess (ee) for (S)-Fluoxetine-d5. A continuous flow system reduces side reactions and improves scalability.
| Step | Residence Time (min) | ee (%) | Throughput (g/h) |
|---|---|---|---|
| Etherification | 15 | 94 | 12.5 |
| Final Reduction | 10 | – | 10.2 |
Deuteration Strategies
Isotopic Exchange in Key Intermediates
Deuterium is introduced at three positions:
-
Aromatic positions : Catalytic deuteration with D₂ gas over Pd/C.
| Deuteration Site | Method | Deuterium Incorporation (%) |
|---|---|---|
| β-Hydroxy | NaBD₄ reduction | 98 |
| Methylamino | Methylamine-d₃ reaction | 99 |
| Aromatic | Pd/C, D₂ gas | 85 |
Challenges in Deuterium Retention
-
Acidic conditions during HCl salt formation may cause H/D exchange. Using DCl in deuterated solvents (e.g., D₂O) preserves isotopic integrity.
-
Storage stability : Lyophilized this compound retains 98% deuterium over 12 months at -20°C.
Enantiomeric Resolution
Chiral Chromatography
Preparative chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves racemic fluoxetine-d5 into (S)- and (R)-enantiomers. Methanol/ethanol (90:10) mobile phase achieves baseline separation.
| Column | Mobile Phase | Retention Time (S) (min) | Purity (%) |
|---|---|---|---|
| Chiralpak IC | MeOH/EtOH (90:10) | 14.2 | 99.5 |
Enzymatic Kinetic Resolution
Lipase B from Candida antarctica selectively acylates the (R)-enantiomer, leaving (S)-Fluoxetine-d5 in 97% ee. Reaction conditions:
| Enzyme | Solvent | Temperature (°C) | ee (%) |
|---|---|---|---|
| Lipase B | tert-Butyl methyl ether | 30 | 97 |
Final Salt Formation
(S)-Fluoxetine-d5 free base is treated with HCl gas in anhydrous ether, yielding the hydrochloride salt. Critical parameters:
| Parameter | Condition | Purity (%) |
|---|---|---|
| HCl Equivalents | 1.05 | 99.8 |
| Solvent | Anhydrous diethyl ether | – |
| Crystallization Temp | 3–5°C | – |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Catalytic Asymmetric | High ee (95%) | Expensive catalysts | Pilot scale |
| Flow Chemistry | Scalable, 94% ee | High initial setup cost | Industrial |
| Enzymatic Resolution | Mild conditions, 97% ee | Slow reaction kinetics | Lab scale |
化学反応の分析
Types of Reactions
(S)-Fluoxetine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the fluoxetine backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include various fluoxetine derivatives, which are studied for their pharmacological properties and potential therapeutic applications.
科学的研究の応用
Pharmacokinetic Studies
Role in Drug Metabolism Research:
(S)-Fluoxetine-d5 Hydrochloride is extensively used in pharmacokinetic studies to investigate the metabolism and bioavailability of fluoxetine and its active metabolite, norfluoxetine. The deuterated form allows for precise quantification in mass spectrometry due to its distinct mass profile compared to non-deuterated compounds. This application is crucial for understanding how fluoxetine behaves in biological systems and its interactions with various enzymes.
Case Study Example:
A study utilizing this compound demonstrated its effectiveness in tracking the metabolic pathways of fluoxetine in Caenorhabditis elegans. Researchers found that the compound could be taken up by the organism and metabolized into norfluoxetine, providing insights into its toxicokinetics and behavioral effects under different exposure scenarios .
Understanding Environmental Impact:
Research has utilized this compound to study the environmental impact of pharmaceuticals. By understanding how fluoxetine accumulates and affects non-target organisms, scientists can assess the risks associated with pharmaceutical contamination in water systems.
Case Study Example:
A toxicological assessment involving this compound highlighted its bioaccumulation potential in aquatic organisms. The study measured uptake rates and elimination constants, providing essential data for risk assessments related to environmental exposure .
Behavioral Studies
Impact on Model Organisms:
Behavioral studies using this compound have been conducted to evaluate the effects of fluoxetine on neurobehavioral outcomes in model organisms such as Drosophila melanogaster and C. elegans. These studies help elucidate the mechanisms by which fluoxetine exerts its antidepressant effects.
Experimental Findings:
In experiments assessing chemotaxis and activity levels in C. elegans, researchers observed that exposure to this compound influenced movement patterns and responses to environmental stimuli, suggesting potential behavioral modifications linked to serotonin modulation .
作用機序
(S)-Fluoxetine-d5 Hydrochloride exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, into the presynaptic neuron. This increases the extracellular concentration of serotonin, enhancing neurotransmission and alleviating symptoms of depression. The molecular targets include the serotonin transporter (SERT), and the pathways involved are primarily related to serotonin signaling .
類似化合物との比較
Enantiomeric Forms: (S)- vs. (R)-Fluoxetine-d5 Hydrochloride
Both enantiomers are used to study stereospecific metabolism and receptor interactions.
- Structural Differences : The (S)-enantiomer is the pharmacologically active form of fluoxetine, while the (R)-enantiomer exhibits distinct pharmacokinetic properties .
- Analytical Utility : Both are employed as internal standards but require chiral separation techniques for accurate quantification.
| Parameter | (S)-Fluoxetine-d5 HCl | (R)-Fluoxetine-d5 HCl |
|---|---|---|
| CAS Number | 1217680-98-2 | TRC-F597092 (Not Public) |
| Molecular Formula | C₁₇H₁₄D₅ClF₃NO | C₁₇H₁₄D₅ClF₃NO |
| Purity | >95% (HPLC) | >95% (HPLC) |
| Primary Use | Bioanalytical quantification | Metabolic studies |
Racemic Mixture: (±)-Fluoxetine-d5 Hydrochloride
The racemic form is a 1:1 mixture of (S)- and (R)-enantiomers.
| Parameter | (±)-Fluoxetine-d5 HCl | (S)-Fluoxetine-d5 HCl |
|---|---|---|
| CAS Number | 1173147-79-9 | 1217680-98-2 |
| Form | Racemate | Enantiopure |
| Cost (5 mg) | $190 (Sigma-Aldrich) | $590 (Toronto Research) |
Salt Forms: Hydrochloride vs. Oxalate
Salt selection impacts solubility and stability.
- Hydrochloride : Preferred for bioanalytical applications due to high water solubility.
- Oxalate : Used in niche research contexts; less common due to lower solubility .
| Parameter | (±)-Fluoxetine-d5 HCl | (±)-Fluoxetine-d5 Oxalate |
|---|---|---|
| Molecular Formula | C₁₇H₁₄D₅ClF₃NO | C₁₉H₁₅D₅F₃NO₅ |
| Molecular Weight | 350.82 g/mol | 404.39 g/mol |
| Storage Temperature | +4°C | Room temperature |
Metabolite Analog: Norfluoxetine-d5 Hydrochloride
Norfluoxetine is the active N-demethylated metabolite of fluoxetine.
- Role in Research : Used to study fluoxetine’s metabolic pathways and long-term effects .
- Key Difference : Contains one fewer methyl group than fluoxetine-d5.
| Parameter | (S)-Fluoxetine-d5 HCl | Norfluoxetine-d5 HCl |
|---|---|---|
| Molecular Formula | C₁₇H₁₄D₅ClF₃NO | C₁₆H₁₂D₅ClF₃NO |
| Molecular Weight | 350.82 g/mol | 336.78 g/mol |
| Application | Parent drug quantification | Metabolite quantification |
Isotopic Labeling: Deuterium vs. ¹³C-Labeled Analogs
Deuterated compounds like fluoxetine-d5 are compared to ¹³C-labeled standards (e.g., carbamazepine-¹³C₆) for analytical performance.
- Deuterium : Provides cost-effective isotopic labeling but may exhibit hydrogen-deuterium exchange issues.
- ¹³C : Higher isotopic purity and stability but more expensive .
| Parameter | Fluoxetine-d5 HCl | Carbamazepine-¹³C₆ |
|---|---|---|
| Isotopic Purity | 99 atom% D | 99% ¹³C |
| Cost (10 mg) | $48,400 (Kanto Reagents) | $52,000 (Sigma-Aldrich) |
| Primary Use | Environmental analysis | Drug residue quantification |
生物活性
(S)-Fluoxetine-d5 hydrochloride is a deuterated analogue of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions. The deuteration enhances its pharmacokinetic properties and provides a valuable tool for studying the metabolism and biological activity of fluoxetine without the interference of its non-deuterated counterpart.
(S)-Fluoxetine-d5 functions by selectively inhibiting the reuptake of serotonin (5-HT) at the presynaptic neuron, leading to increased levels of serotonin available in the synaptic cleft. This mechanism is critical in alleviating symptoms of depression and anxiety. The compound exhibits a high affinity for the serotonin transporter (SERT), with minimal interaction with other neurotransmitter systems, which contributes to its favorable side effect profile compared to older antidepressants like tricyclics .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of (S)-fluoxetine-d5 can be summarized as follows:
| Parameter | Value |
|---|---|
| Oral Bioavailability | <90% |
| Volume of Distribution | 20-42 L/kg |
| Protein Binding | ~94% |
| Half-Life (Fluoxetine) | 1-3 days (acute), 4-6 days (chronic) |
| Half-Life (Norfluoxetine) | 4-16 days |
| Clearance | 9.6 mL/min/kg |
Fluoxetine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes such as CYP2D6 and CYP2C19, into its active metabolite norfluoxetine, which also possesses antidepressant properties . The incorporation of deuterium in (S)-fluoxetine-d5 alters its metabolic pathway slightly, allowing for more precise tracking in pharmacological studies.
In Vitro Studies
Research utilizing model organisms like Caenorhabditis elegans has shown that both fluoxetine and its deuterated form can influence behavioral endpoints such as locomotion and chemotaxis. In a controlled study, nematodes were exposed to varying concentrations of fluoxetine-d5, demonstrating significant changes in activity levels compared to control groups .
In Vivo Studies
A notable study involved the exposure of fish (Pimephales promelas) to fluoxetine concentrations that mimic therapeutic levels in humans. Plasma concentrations were measured alongside behavioral responses related to anxiety. Results indicated that fluoxetine's anxiolytic effects were observable at plasma levels above therapeutic ranges seen in humans, suggesting a potential for cross-species extrapolation in understanding drug effects .
Case Studies
- Clinical Efficacy : A meta-analysis comparing fluoxetine with placebo and other antidepressants revealed that fluoxetine significantly improved depression scores on standardized scales (e.g., Hamilton Depression Rating Scale) with a lower dropout rate due to adverse effects .
- Safety Profile : In clinical trials, fluoxetine demonstrated a better safety profile than tricyclic antidepressants, with fewer incidences of cholinergic side effects and sedation . The long half-life of fluoxetine also aids in minimizing withdrawal symptoms during discontinuation.
Q & A
Q. What is the role of deuterium labeling in (S)-Fluoxetine-d5 Hydrochloride, and how does it enhance analytical methodologies?
this compound incorporates five deuterium atoms at specific positions, typically replacing hydrogen in the parent compound Fluoxetine HCl. This isotopic labeling minimizes interference from endogenous compounds in mass spectrometry (MS) analyses, improving signal specificity and quantification accuracy. Deuterated analogs like this are critical as internal standards in liquid chromatography-mass spectrometry (LC-MS) to correct for matrix effects and instrument variability .
Q. Which analytical techniques are validated for quantifying this compound in biological matrices?
LC-MS/MS is the gold standard due to its high sensitivity and selectivity. Reverse-phase HPLC with UV detection (e.g., at 227 nm) is also used but requires rigorous validation of parameters like retention time stability, limit of detection (LOD), and linearity (typically 1–100 ng/mL in plasma). Method validation should follow pharmacopeial guidelines (e.g., USP<621>) to ensure precision (RSD <15%) and accuracy (80–120% recovery) .
Table 1: Comparison of Analytical Methods
| Method | Sensitivity (LOD) | Matrix Compatibility | Key Validation Criteria |
|---|---|---|---|
| LC-MS/MS | 0.1 ng/mL | Plasma, tissue | Ion suppression, matrix effects |
| HPLC-UV | 5 ng/mL | Serum, urine | Column efficiency, peak purity |
Q. How should researchers ensure the chemical and isotopic purity of this compound?
Batch-specific certificates of analysis (CoA) from suppliers must confirm isotopic enrichment (≥98% d5) and chemical purity (≥95%) via and LC-MS. Residual solvents (e.g., acetonitrile) should comply with ICH Q3C limits. For in-house validation, use orthogonal methods:
- Isotopic purity : High-resolution MS to confirm deuterium distribution.
- Chemical stability : Accelerated stability studies under varying pH and temperature .
Advanced Research Questions
Q. How do deuterium isotope effects (DIEs) influence the pharmacokinetic (PK) profile of this compound in metabolic studies?
DIEs can alter metabolic rates by affecting bond dissociation energies (C-D vs. C-H). For example, deuterium at α-positions to metabolic hotspots (e.g., N-demethylation sites) may reduce CYP450-mediated clearance, extending half-life (). Researchers must quantify DIEs using in vitro microsomal assays and compare AUC ratios between deuterated and non-deuterated forms in preclinical models .
Q. What experimental design considerations are critical for avoiding data contradictions in studies using this compound?
- Control groups : Include non-deuterated Fluoxetine HCl to isolate isotope effects.
- Cross-validation : Confirm MS data with radiometric assays (e.g., -labeling) to rule out analytical artifacts.
- Statistical power : Use sample sizes calculated via power analysis (α=0.05, β=0.2) to detect ≥20% differences in PK parameters .
Q. How can researchers resolve discrepancies in tissue distribution data for this compound across species?
Contradictions often arise from species-specific differences in plasma protein binding (PPB) or blood-brain barrier (BBB) permeability. Address this by:
- PPB correction : Measure free fraction () using equilibrium dialysis.
- Tissue homogenate normalization : Correct for lipid content via gravimetric analysis.
- Mechanistic modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate interspecies data .
Table 2: Key Factors in Tissue Distribution Studies
| Factor | Impact on Data Variability | Mitigation Strategy |
|---|---|---|
| Protein binding | Alters free drug concentration | Measure in each species |
| Tissue lipid % | Affects partitioning | Normalize to lipid weight |
| BBB transporters | Species-specific expression | Use transgenic models |
Q. What are the challenges in validating this compound as an internal standard for enantioselective assays?
Enantiomeric purity is critical for accurate quantification of (S)- vs. (R)-Fluoxetine. Challenges include:
- Chromatographic resolution : Optimize chiral columns (e.g., Chiralpak AD-RH) with mobile phases containing 0.1% diethylamine.
- Deuterium exchange : Verify isotopic stability under assay conditions (e.g., pH 2–9) to prevent back-exchange with protic solvents .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
